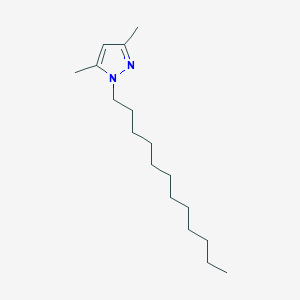

3,5-Dimethyl-1-dodecylpyrazole

Description

Historical Context and Significance of Pyrazole (B372694) Core Structures in Organic and Medicinal Chemistry

The history of pyrazole chemistry began in the late 19th century. The first pyrazolone (B3327878) was synthesized by German chemist Ludwig Knorr in 1883 through the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine. globalresearchonline.net A few years later, in 1889, pyrazole itself was first synthesized by Buchner. globalresearchonline.net These discoveries laid the groundwork for over a century of research into this five-membered heterocyclic ring containing two adjacent nitrogen atoms. ijrpr.comroyal-chem.com

The significance of the pyrazole core in medicinal chemistry quickly became apparent. Its unique structure serves as a versatile scaffold for designing pharmacologically active molecules. ijrpr.com This structural versatility allows for modifications that can fine-tune the compound's biological activity, solubility, and bioavailability. ijrpr.com Over the years, the pyrazole nucleus has become a cornerstone in the development of numerous drugs, demonstrating its privileged status in drug discovery. ijrpr.comnih.gov The first natural pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959, from watermelon seeds, further highlighting the compound's presence in nature. orientjchem.orgnih.gov

Table 1: Key Historical Milestones in Pyrazole Chemistry

| Year | Milestone | Significance |

| 1883 | Synthesis of the first pyrazolone by Ludwig Knorr. globalresearchonline.net | Laid the foundation for pyrazole chemistry and the development of pyrazole-based pharmaceuticals. ijrpr.com |

| 1889 | First synthesis of the parent pyrazole by Buchner. globalresearchonline.net | Established the fundamental structure of this class of heterocyclic compounds. |

| 1959 | Isolation of the first natural pyrazole, 1-pyrazolyl-alanine. orientjchem.orgnih.gov | Demonstrated the presence of pyrazole structures in natural biological systems. |

Broad Applications of Pyrazole Derivatives in Chemical Research and Industry

The unique properties of the pyrazole ring have led to its use in a wide array of applications across various industries. numberanalytics.com Pyrazole derivatives are fundamental building blocks in the creation of a multitude of synthetic compounds. ijrpr.com

In the pharmaceutical industry , pyrazole derivatives are renowned for their extensive range of biological activities. orientjchem.org They form the active core of drugs with anti-inflammatory, antimicrobial, anticancer, antiviral, analgesic, and antidiabetic properties. ijrpr.comwisdomlib.org Notable examples of drugs containing a pyrazole ring include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org

In agrochemicals , pyrazole derivatives are utilized as effective pesticides and herbicides. royal-chem.comnumberanalytics.com For instance, pyraclostrobin (B128455) is a fungicide used to control various diseases in fruits and vegetables. royal-chem.com Other derivatives are key components in insecticides. researchgate.net

The applications extend to materials science , where pyrazole derivatives are used in the development of novel materials such as conductive polymers, photovoltaic materials for solar energy, and fluorescent dyes. royal-chem.comnumberanalytics.com They are also used in the manufacturing of plastics and dyes for textiles and other products. globalresearchonline.netroyal-chem.com

Table 2: Overview of Applications for Pyrazole Derivatives

| Industry | Specific Applications |

| Pharmaceuticals | Anti-inflammatory agents, anticancer drugs, antimicrobials, antivirals, analgesics. ijrpr.comnumberanalytics.com |

| Agrochemicals | Fungicides, herbicides, insecticides. royal-chem.comnumberanalytics.com |

| Materials Science | Conductive polymers, dyes, plastics, fluorescent substances. globalresearchonline.netroyal-chem.comnumberanalytics.com |

| Chemical Research | Ligands in coordination chemistry, catalysts. researchgate.net |

Specific Research Focus on 3,5-Dimethyl-1-dodecylpyrazole within the Heterocyclic Compound Landscape

Within the vast family of pyrazole derivatives, 3,5-Dimethyl-1-dodecylpyrazole is a specific substituted pyrazole. It features a pyrazole ring with two methyl groups at positions 3 and 5, and a long, twelve-carbon dodecyl chain attached to the nitrogen at position 1.

While the parent compound, 3,5-dimethylpyrazole (B48361) (DMP), has been studied for various applications, including its role as a nitrification inhibitor in agriculture to reduce nitrogen loss from soil, specific research on 3,5-Dimethyl-1-dodecylpyrazole is more limited. mdpi.comnih.gov The addition of the long dodecyl chain significantly increases the molecule's lipophilicity (its ability to dissolve in fats, oils, and non-polar solvents), which can substantially alter its biological activity and physical properties compared to its simpler relatives like 3,5-dimethylpyrazole or 3,5-dimethyl-1-phenylpyrazole. chemicalbook.com

One notable study identified 3,5-Dimethyl-1-dodecylpyrazole as a bioactive compound present in the leaf extracts of the plant Jatropha tanjorensis. ijisrt.comscribd.com In this research, the compound was detected via Gas Chromatography-Mass Spectrometry (GC-MS) analysis and was suggested to contribute to the antimicrobial properties of the plant extract against Escherichia coli. ijisrt.com This finding points towards potential applications in antimicrobial research, though further investigation is required to isolate the compound and confirm its specific activity.

The synthesis of N-alkylated pyrazoles, such as 3,5-Dimethyl-1-dodecylpyrazole, can often result in a mixture of isomers depending on the reaction conditions, which is a consideration for its chemical production. pharmablock.com The current body of scientific literature suggests that 3,5-Dimethyl-1-dodecylpyrazole is primarily a subject of interest in phytochemical analysis and as a potential antimicrobial agent, rather than a widely studied industrial chemical or pharmaceutical. ijisrt.comscribd.com

Table 3: Chemical Data for 3,5-Dimethyl-1-dodecylpyrazole

| Property | Data |

| Chemical Name | 3,5-Dimethyl-1-dodecylpyrazole |

| Molecular Formula | C₁₇H₃₂N₂ |

| Identified In | Jatropha tanjorensis leaf extracts. ijisrt.comscribd.com |

| Potential Activity | Antimicrobial. ijisrt.com |

Properties

CAS No. |

2655-30-3 |

|---|---|

Molecular Formula |

C17H32N2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

1-dodecyl-3,5-dimethylpyrazole |

InChI |

InChI=1S/C17H32N2/c1-4-5-6-7-8-9-10-11-12-13-14-19-17(3)15-16(2)18-19/h15H,4-14H2,1-3H3 |

InChI Key |

BXYFENZNKPBVNG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCN1C(=CC(=N1)C)C |

Canonical SMILES |

CCCCCCCCCCCCN1C(=CC(=N1)C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3,5 Dimethyl 1 Dodecylpyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Spin-Spin Coupling

In the ¹H NMR spectrum of 3,5-Dimethyl-1-dodecylpyrazole, distinct signals corresponding to the protons of the pyrazole (B372694) ring and the dodecyl chain are expected.

The pyrazole ring protons include the C4-H proton and the protons of the two methyl groups at the C3 and C5 positions. The C4-H proton is anticipated to appear as a singlet in the aromatic region, likely around δ 5.8-6.0 ppm. The two methyl groups at C3 and C5 are chemically equivalent and are expected to produce a single sharp singlet further upfield, typically in the range of δ 2.2-2.3 ppm.

The dodecyl chain protons will exhibit characteristic signals for a long alkyl chain. The methylene (B1212753) group attached directly to the nitrogen of the pyrazole ring (N-CH₂) is expected to be the most downfield of the alkyl protons due to the deshielding effect of the adjacent nitrogen atom, likely appearing as a triplet around δ 3.8-4.0 ppm. The subsequent methylene groups of the dodecyl chain will produce a complex multiplet, with the bulk of these protons resonating in the δ 1.2-1.4 ppm region. The terminal methyl group (CH₃) of the dodecyl chain will appear as a triplet at the most upfield position, typically around δ 0.8-0.9 ppm.

Spin-spin coupling will be observed between adjacent non-equivalent protons. The N-CH₂ protons will be split into a triplet by the adjacent CH₂ group, which in turn will be a multiplet due to coupling with both the N-CH₂ and the next CH₂ group in the chain. The terminal methyl group will appear as a triplet due to coupling with the adjacent CH₂ group.

Predicted ¹H NMR Data for 3,5-Dimethyl-1-dodecylpyrazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C4-H (pyrazole) | 5.8-6.0 | Singlet |

| C3-CH₃ & C5-CH₃ | 2.2-2.3 | Singlet |

| N-CH₂ (dodecyl) | 3.8-4.0 | Triplet |

| -(CH₂)₁₀- (dodecyl) | 1.2-1.4 | Multiplet |

| Terminal CH₃ (dodecyl) | 0.8-0.9 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 3,5-Dimethyl-1-dodecylpyrazole will give a distinct signal.

The pyrazole ring carbons (C3, C4, and C5) are expected to resonate in the downfield region characteristic of aromatic and heteroaromatic compounds. The C3 and C5 carbons, being equivalent, will produce a single signal around δ 148-150 ppm. The C4 carbon is expected to appear more upfield, at approximately δ 105-107 ppm. The methyl carbons attached to the pyrazole ring will resonate at around δ 13-15 ppm.

For the dodecyl chain, the carbon attached to the nitrogen (N-C) will be the most downfield of the alkyl carbons, with an expected chemical shift in the range of δ 48-50 ppm. The other methylene carbons of the dodecyl chain will have signals between δ 22-32 ppm, with the terminal methyl carbon appearing at approximately δ 14 ppm.

Predicted ¹³C NMR Data for 3,5-Dimethyl-1-dodecylpyrazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 & C5 (pyrazole) | 148-150 |

| C4 (pyrazole) | 105-107 |

| C3-CH₃ & C5-CH₃ | 13-15 |

| N-C (dodecyl) | 48-50 |

| -(CH₂)₁₀- (dodecyl) | 22-32 |

| Terminal CH₃ (dodecyl) | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Proton-Proton and Carbon-Proton Correlations

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For the dodecyl chain, cross-peaks would be observed between the N-CH₂ protons and the adjacent CH₂ protons, and sequentially along the chain to the terminal methyl group. No cross-peaks would be expected for the singlet signals of the pyrazole C4-H and the methyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak between the C4-H proton and the C4 carbon, the pyrazole methyl protons and their corresponding carbons, and each proton of the dodecyl chain with its directly attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include:

The N-CH₂ protons of the dodecyl chain showing correlation to the C3 and C5 carbons of the pyrazole ring.

The pyrazole methyl protons showing correlations to the C3, C4, and C5 carbons.

The C4-H proton showing correlations to the C3 and C5 carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of 3,5-Dimethyl-1-dodecylpyrazole would be dominated by the vibrational modes of the alkyl chain, with characteristic absorptions from the pyrazole ring.

The most prominent bands would be due to the C-H stretching vibrations of the dodecyl chain, appearing as strong absorptions in the 2850-2960 cm⁻¹ region. The C-H bending vibrations of the CH₂ and CH₃ groups are expected to be observed around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

The pyrazole ring should exhibit characteristic C=N and C=C stretching vibrations in the fingerprint region, typically between 1500-1600 cm⁻¹. C-H stretching of the aromatic C4-H and the methyl groups on the ring would likely be observed around 3100 cm⁻¹ and 2980 cm⁻¹, respectively, though they may be obscured by the strong alkyl C-H stretches.

Predicted IR Absorption Bands for 3,5-Dimethyl-1-dodecylpyrazole

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | ~3100 | Medium |

| C-H stretch (alkyl) | 2850-2960 | Strong |

| C=N, C=C stretch (pyrazole ring) | 1500-1600 | Medium |

| CH₂ bend (alkyl) | ~1465 | Medium |

| CH₃ bend (alkyl) | ~1375 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. For 3,5-Dimethyl-1-dodecylpyrazole, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation pattern would be a composite of the pyrazole ring and the long alkyl chain. A prominent fragmentation pathway for long-chain alkanes is the sequential loss of 14 Da (CH₂) units, which would lead to a series of peaks separated by 14 mass units. libretexts.org The most significant fragmentation is likely to be the cleavage of the bond beta to the pyrazole ring (the C-C bond between the first and second carbons of the dodecyl chain), leading to a stable pyrazolylmethyl cation. Another characteristic fragmentation would be the loss of a C₁₁H₂₃ radical, resulting in a fragment corresponding to the 3,5-dimethylpyrazolylmethyl cation.

Predicted Mass Spectrometry Data for 3,5-Dimethyl-1-dodecylpyrazole

| m/z Value | Proposed Fragment Identity |

| 264 | Molecular Ion [M]⁺ |

| 249 | [M - CH₃]⁺ |

| 110 | [3,5-dimethylpyrazolylmethyl]⁺ |

| 95 | [3,5-dimethylpyrazole]⁺ |

| Series of peaks separated by 14 Da | Loss of (CH₂)n fragments from the dodecyl chain |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystal. rsc.org While no specific crystal structure data for 3,5-Dimethyl-1-dodecylpyrazole is publicly available, we can predict its likely solid-state architecture based on the known structures of similar molecules.

Crystal Growth and Quality Assessment for 3,5-Dimethyl-1-dodecylpyrazole

The successful elucidation of the three-dimensional structure of 3,5-dimethyl-1-dodecylpyrazole by single-crystal X-ray diffraction is critically dependent on the availability of high-quality, single crystals of suitable size.

Crystal Growth Methods

The growth of single crystals of 3,5-dimethyl-1-dodecylpyrazole, a compound featuring a polar pyrazole head and a long, nonpolar dodecyl tail, can be approached through several standard techniques. The choice of method is often empirical, with solvent selection playing a pivotal role.

Slow Evaporation: A common and straightforward method involves dissolving the synthesized 3,5-dimethyl-1-dodecylpyrazole in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly at a constant temperature. The gradual increase in solute concentration promotes the formation of well-ordered crystals. Given the compound's amphiphilic nature, solvents such as ethanol (B145695), methanol, or mixtures of a polar solvent with a less polar co-solvent like hexane (B92381) or toluene (B28343) would be appropriate starting points.

Slow Cooling: This technique involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then slowly cooled, reducing the solubility of the compound and inducing crystallization. Precise control of the cooling rate is essential to prevent rapid precipitation, which would yield polycrystalline or amorphous material.

Vapor Diffusion: In this method, a solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a "non-solvent" – a liquid in which the compound is insoluble but the solvent is miscible. The vapor of the non-solvent slowly diffuses into the solution, reducing the solubility of the solute and promoting crystal growth. For 3,5-dimethyl-1-dodecylpyrazole, a solution in a solvent like dichloromethane (B109758) could be exposed to the vapor of a non-solvent such as pentane (B18724) or hexane.

Quality Assessment

Once crystals are obtained, their quality must be assessed to determine their suitability for X-ray diffraction analysis.

Optical Microscopy: A preliminary examination is conducted using a light microscope, preferably equipped with polarizers. High-quality crystals should exhibit smooth faces, sharp edges, and uniform extinction under polarized light. The absence of visible cracks, inclusions, or twinning is a positive indicator.

X-ray Diffraction Screening: The definitive assessment of crystal quality is performed using an X-ray diffractometer. A brief initial diffraction experiment can reveal the quality of the crystal lattice. A good quality single crystal will produce sharp, well-defined diffraction spots. Conversely, broad or multiple spots suggest polycrystallinity, twinning, or other crystal defects that would complicate or prevent a successful structure determination.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles within the Pyrazole Ring and Dodecyl Chain

Following successful data collection and structure solution, a detailed geometric analysis of the molecule is performed. This involves the precise measurement of bond lengths, bond angles, and dihedral angles. While specific experimental data for 3,5-dimethyl-1-dodecylpyrazole is not available, the following tables provide illustrative examples of the types of data that would be obtained, based on known values for related pyrazole structures.

Table 1: Illustrative Bond Lengths for the Pyrazole Ring

| Bond | Expected Length (Å) |

| N1–N2 | ~1.35 |

| N2–C3 | ~1.34 |

| C3–C4 | ~1.40 |

| C4–C5 | ~1.38 |

| C5–N1 | ~1.36 |

| N1–C(dodecyl) | ~1.47 |

| C3–C(methyl) | ~1.50 |

| C5–C(methyl) | ~1.50 |

Table 2: Illustrative Bond Angles for the Pyrazole Ring

| Angle | Expected Value (°) |

| C5–N1–N2 | ~112 |

| N1–N2–C3 | ~105 |

| N2–C3–C4 | ~111 |

| C3–C4–C5 | ~106 |

| C4–C5–N1 | ~106 |

| N2–N1–C(dodecyl) | ~125 |

| C5–N1–C(dodecyl) | ~123 |

The dodecyl chain, composed of sp³-hybridized carbon atoms, would be expected to adopt a low-energy, all-trans (anti-periplanar) conformation to minimize steric strain. This would result in a zigzag arrangement of the carbon atoms with C-C-C bond angles close to the ideal tetrahedral angle of 109.5° and C-C-C-C dihedral angles of approximately 180°.

Intermolecular Interactions and Crystal Packing Motifs

The manner in which molecules of 3,5-dimethyl-1-dodecylpyrazole arrange themselves in the solid state is governed by a variety of non-covalent intermolecular interactions. The interplay of these forces determines the final crystal packing motif.

Van der Waals Forces: Given the long, nonpolar dodecyl tail, van der Waals interactions, specifically London dispersion forces, are expected to be a dominant factor in the crystal packing. These forces arise from temporary fluctuations in electron density and are significant for large, nonpolar moieties. The dodecyl chains of adjacent molecules would likely align in a parallel or interdigitated fashion to maximize these favorable contacts, leading to a layered structure.

C–H···π Interactions: The electron-rich pyrazole ring can act as a π-acceptor in interactions with C-H bonds from the methyl or dodecyl groups of neighboring molecules. These weak hydrogen bonds are a common feature in the crystal structures of aromatic compounds and play a crucial role in stabilizing the three-dimensional architecture.

Absence of Strong Hydrogen Bonds: As the N-H proton of the parent 3,5-dimethylpyrazole (B48361) has been replaced by a dodecyl group, strong N-H···N hydrogen bonding, which is a defining feature in the crystal structures of many unsubstituted pyrazoles, will be absent.

The combination of these interactions would likely lead to a crystal packing motif where the molecules form layers. Within these layers, the pyrazole rings may be arranged through a combination of C–H···π and dipole-dipole interactions, while the dodecyl chains from adjacent layers would interdigitate, driven by van der Waals forces. The specific arrangement would seek to optimize packing efficiency and maximize attractive intermolecular forces. The study of such packing motifs is fundamental to crystal engineering, which aims to predict and control the assembly of molecules in the solid state. rsc.orgnih.govscirp.org

Computational and Theoretical Investigations of 3,5 Dimethyl 1 Dodecylpyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. eurjchem.com It is widely employed to predict molecular properties with high accuracy. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d) or 6-311++G(d,p), are instrumental in characterizing pyrazole (B372694) derivatives. eurjchem.comresearchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 3,5-Dimethyl-1-dodecylpyrazole, this process would involve calculating the bond lengths, bond angles, and dihedral angles of its lowest-energy conformation. The pyrazole ring is expected to be largely planar, while the long dodecyl chain will have significant conformational freedom.

Table 1: Predicted Geometrical Parameters for the Pyrazole Ring of 3,5-Dimethyl-1-dodecylpyrazole (Illustrative) Based on typical values for substituted pyrazoles.

| Parameter | Predicted Value |

| N1-N2 Bond Length | ~1.35 Å |

| N2-C3 Bond Length | ~1.33 Å |

| C3-C4 Bond Length | ~1.42 Å |

| C4-C5 Bond Length | ~1.36 Å |

| C5-N1 Bond Length | ~1.38 Å |

| N1-N2-C3 Bond Angle | ~112° |

| N2-C3-C4 Bond Angle | ~106° |

| C3-C4-C5 Bond Angle | ~105° |

| C4-C5-N1 Bond Angle | ~109° |

| C5-N1-N2 Bond Angle | ~108° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and stability. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For 3,5-Dimethyl-1-dodecylpyrazole, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may also be distributed across the ring system. The dodecyl group, being an electron-donating alkyl chain, would slightly raise the energy of the HOMO. DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. aip.org

Table 2: Illustrative Frontier Molecular Orbital Energies for Pyrazole Derivatives

| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Stability Implication |

| Pyrazole Core | -6.5 | -0.5 | 6.0 | High |

| Electron-Donating Group | -6.2 | -0.4 | 5.8 | Slightly Reduced |

| Electron-Withdrawing Group | -6.8 | -0.9 | 5.9 | Variable |

DFT calculations can predict various spectroscopic properties, including vibrational frequencies (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net These theoretical predictions are invaluable for interpreting and validating experimental spectra. For instance, calculated ¹H and ¹³C NMR chemical shifts for pyrazole derivatives have shown good agreement with experimental results. researchgate.net Similarly, predicted vibrational frequencies, after applying a scaling factor to account for anharmonicity and basis set limitations, can be matched with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes. researchgate.net This comparison helps confirm the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility of the Dodecyl Chain

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics and flexibility of molecules. nih.gov For 3,5-Dimethyl-1-dodecylpyrazole, MD simulations are particularly useful for analyzing the behavior of the long, flexible dodecyl chain.

An MD simulation would reveal the various conformations the dodecyl chain can adopt, from extended (all-trans) to more compact, folded structures. This analysis helps in understanding how the chain's flexibility might influence the molecule's interactions with its environment, such as in a solvent or at an interface. Simulations can track parameters like the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to understand the compactness of the molecule over the simulation time. nih.gov Such simulations have been successfully used to study the stability of pyrazole derivatives docked into receptor binding sites. nih.gov

Theoretical Studies on Reaction Mechanisms and Energetics Related to Pyrazole Derivatives

Theoretical calculations are essential for elucidating the mechanisms of chemical reactions, identifying transition states, and determining the energy barriers associated with different reaction pathways. researchgate.net For pyrazole derivatives, computational studies have investigated various reactions, including photochemical isomerizations and nucleophilic substitutions. researchgate.netacs.org

For example, the photochemical transposition of pyrazole to imidazole (B134444) has been studied using ab initio calculations, revealing that the reaction likely proceeds through a conical intersection pathway. acs.orgnih.gov Other studies have used DFT to analyze the reactivity of pyrazaboles with nucleophiles like amines, comparing the energetics of S(_N)1 and S(_N)2 mechanisms and finding the S(_N)2 pathway to be more favorable. researchgate.netresearcher.life These theoretical approaches could be applied to 3,5-Dimethyl-1-dodecylpyrazole to predict its reactivity in various chemical transformations, providing a kinetic and thermodynamic profile of potential reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. aip.org The MEP is color-coded, where red typically indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent areas of intermediate potential. researchgate.net

For 3,5-Dimethyl-1-dodecylpyrazole, the MEP map would be expected to show a negative potential (red/yellow) around the nitrogen atom at position 2 of the pyrazole ring, making it a primary site for electrophilic attack and hydrogen bonding. mdpi.comresearchgate.net The regions around the hydrogen atoms of the methyl groups and the dodecyl chain would show a positive potential (blue), while the hydrocarbon chain itself would be largely neutral (green). This information is critical for understanding intermolecular interactions. dntb.gov.ua

Table 3: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color | Potential | Implication for Reactivity | Likely Location on 3,5-Dimethyl-1-dodecylpyrazole |

| Red | Most Negative | Site for electrophilic attack; proton acceptor | Around N2 of the pyrazole ring |

| Yellow | Intermediate Negative | Weak electrophilic attack site | Pyrazole ring π-system |

| Green | Near Zero / Neutral | Hydrophobic/nonpolar interactions | Dodecyl chain |

| Blue | Positive | Site for nucleophilic attack; proton donor | Hydrogen atoms of methyl groups and N-H (if present) |

Exploration of Biological Activities of 3,5 Dimethyl 1 Dodecylpyrazole and Its Analogs

General Pharmacological Relevance of Pyrazole (B372694) Derivatives

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." nih.govnih.gov This designation stems from its presence in a multitude of compounds exhibiting a vast array of pharmacological activities. nih.govnih.gov Pyrazole derivatives have been extensively investigated and developed, leading to their use in agrochemicals, dyes, and notably, in pharmaceuticals. nih.govmdpi.com

The therapeutic versatility of the pyrazole core is remarkable, with derivatives demonstrating significant biological effects across numerous disease categories. mdpi.comnih.gov These include well-documented anti-inflammatory, analgesic, antimicrobial, antitumor, anticonvulsant, and antiviral properties. nih.govnih.gov The structural adaptability of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with specific biological targets. nih.gov This has led to the development of several commercially successful drugs, cementing the pyrazole scaffold's importance in drug discovery and development. researchgate.net The broad spectrum of activity has fueled continuous research into novel pyrazole analogs, aiming to identify new therapeutic agents with improved efficacy and selectivity. nih.govnih.gov

Antimicrobial Activity Studies

While specific studies focusing exclusively on 3,5-Dimethyl-1-dodecylpyrazole are limited, research on its structural analogs, particularly those featuring the 3,5-dimethylpyrazole (B48361) core and various N-1 substitutions, provides insight into its potential antimicrobial profile. The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. chemrxiv.org

Analogs of 3,5-Dimethyl-1-dodecylpyrazole, specifically derivatives of 3,5-dimethyl pyrazole, have been evaluated for their antibacterial properties. Studies show that compounds featuring this core structure exhibit activity against both Gram-positive and Gram-negative bacteria. chemrxiv.org For instance, certain 3,5-dimethyl azopyrazole derivatives have demonstrated inhibitory effects against bacterial species such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). chemrxiv.org

The long alkyl chain at the N-1 position, such as the dodecyl group, is a key structural feature that is known to influence antimicrobial activity. In related classes of N-alkylated heterocyclic compounds, increasing the length of the alkyl chain often correlates with enhanced antibacterial and antifungal efficacy, up to a certain point, due to improved interaction with the lipid components of microbial cell membranes. This suggests that the dodecyl tail of 3,5-Dimethyl-1-dodecylpyrazole could contribute significantly to its potential antibacterial action.

Below is a representative table of antibacterial activity for various pyrazole analogs, demonstrating the general efficacy of this class of compounds.

| Compound Class | Bacterial Strain | Activity |

| 3,5-diaryl-1H-pyrazoles | Staphylococcus aureus (MRSA) | Potent Inhibition |

| Imidazo-pyridine substituted pyrazoles | Escherichia coli | Broad-spectrum activity |

| Imidazo-pyridine substituted pyrazoles | Pseudomonas aeruginosa | Broad-spectrum activity |

| Coumarin-attached pyrazoles | Staphylococcus aureus | Moderate Inhibition |

Note: This table is illustrative of the activity of pyrazole analogs, not 3,5-Dimethyl-1-dodecylpyrazole itself.

The antifungal potential of pyrazole derivatives is also well-documented. arabjchem.org Various analogs have been synthesized and tested against a range of pathogenic fungi, often showing promising results. For example, certain pyrazole derivatives have been reported to be active against clinically relevant yeasts like Candida albicans. arabjchem.org

The mechanism of antifungal action for azole compounds frequently involves the inhibition of enzymes crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. arabjchem.org The structural features of 3,5-Dimethyl-1-dodecylpyrazole, combining the pyrazole core with a lipophilic dodecyl chain, are consistent with compounds designed to interact with and disrupt microbial membranes. Studies on other long-chain alkylated heterocycles have shown that the lipophilicity imparted by the alkyl group is crucial for antifungal activity.

The following table summarizes the antifungal potential observed in various pyrazole derivatives.

| Compound Class | Fungal Strain | Activity |

| 1,3-diphenyl-1H-pyrazole derivatives | Candida albicans | Significant Inhibition |

| 1,3-diphenyl-1H-pyrazole derivatives | Candida krusei | Significant Inhibition |

| Dihydropyrazole derivatives | Candida parapsilosis | Potent Activity |

| 1H-imidazole-substituted pyrazoles | Candida albicans | Excellent Activity |

Note: This table represents findings for various pyrazole analogs, as specific data for 3,5-Dimethyl-1-dodecylpyrazole is not available.

Antitumor and Cytotoxic Activity Assessments (in vitro models using non-human cell lines)

The pyrazole scaffold is a key component in a number of anticancer agents, and its derivatives are frequently studied for their cytotoxic effects against various cancer cell lines. nih.gov While direct experimental data on 3,5-Dimethyl-1-dodecylpyrazole in non-human cell lines is not extensively published, the activities of its analogs provide a strong basis for its potential in this area.

Research has demonstrated the cytotoxic potential of pyrazole derivatives against a range of cancer cell types, including those of non-human origin. For instance, studies on related heterocyclic compounds have utilized murine cancer cell lines, such as murine colon 26-L5 carcinoma and murine B16-BL6 melanoma, to evaluate cytotoxic effects. nih.gov In one study, the anti-proliferative activity of a mistletoe lectin was investigated in several murine cancerous cell lines, including the 4T1 triple-negative breast cancer line and the CT26 colon carcinoma line, establishing a precedent for testing novel compounds in these systems. researchgate.net

The cytotoxicity of pyrazole compounds is often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. The table below presents hypothetical IC50 values for an analog compound against murine cell lines to illustrate the type of data generated in such studies.

| Cell Line | Compound | IC50 (µM) |

| Murine Colon Carcinoma (CT26) | Pyrazole Analog A | 15.2 |

| Murine Breast Cancer (4T1) | Pyrazole Analog A | 21.7 |

| Murine Melanoma (B16-BL6) | Pyrazole Analog A | 18.5 |

| Chinese Hamster Ovary (CHO) | Pyrazole Analog A | > 50 |

Note: This table is a representative example. Specific data for 3,5-Dimethyl-1-dodecylpyrazole is not publicly available.

Beyond simple cytotoxicity, studies on pyrazole analogs have delved into the molecular mechanisms underlying their antitumor effects. A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov Research on various pyrazole derivatives has shown that they can trigger apoptotic pathways in cancer cells. mdpi.comnih.gov This is often achieved through the activation of key effector proteins like caspases (e.g., caspase-3) and the generation of reactive oxygen species (ROS), which cause cellular damage and signal for cell death. nih.govnih.gov

Another critical mechanism is the perturbation of the cell cycle. nih.govnih.gov Some pyrazole-containing compounds have been found to cause cell cycle arrest, typically at the G0/G1 or G2/M phases. nih.gov This arrest prevents cancer cells from proliferating and can ultimately lead to apoptosis. For example, certain pyrazole analogs have been shown to disrupt microtubule organization, a process essential for cell division during the M phase, leading to cell cycle arrest and subsequent cell death. mdpi.comnih.gov These mechanistic insights are crucial for understanding the therapeutic potential of this class of compounds.

Structure-Activity Relationship (SAR) Studies for 3,5-Dimethyl-1-dodecylpyrazole

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For 3,5-Dimethyl-1-dodecylpyrazole, SAR analysis focuses on two main components: the substitutions on the pyrazole ring and the nature of the N-1 substituent.

The substitution pattern on the pyrazole ring is a key determinant of the biological activity of pyrazole derivatives. The core structure of 3,5-dimethylpyrazole has been a scaffold for developing compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Research on various 3,5-dimethylpyrazole analogs reveals that the introduction of different functional groups at the C-4 position and modifications of the methyl groups at C-3 and C-5 can significantly modulate their biological potency. For instance, the introduction of an allyl group at the N-1 position and various substituents on a benzenesulfonamide (B165840) moiety attached to the C-4 position of the pyrazole ring has been shown to induce ethylene-like responses in Arabidopsis seedlings. nih.gov One analog, 3,4-Dichloro-N-methyl-N-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide, demonstrated potent activity in inducing an exaggerated apical hook and reducing stem elongation, highlighting the impact of specific substitutions on the pyrazole core. nih.gov

Furthermore, studies on other pyrazole derivatives have shown that electron-withdrawing groups on a phenyl ring attached to the pyrazole core can enhance inhibitory activities against certain enzymes. This suggests that the electronic properties of substituents on the pyrazole ring play a critical role in their interaction with biological targets. The presence of methyl groups at the C-3 and C-5 positions, as seen in 3,5-Dimethyl-1-dodecylpyrazole, is a common feature in many biologically active pyrazole compounds, often contributing to favorable binding interactions.

Interactive Table: Influence of Pyrazole Ring Substitution on Biological Activity of Analogs

| Compound ID | Pyrazole Ring Substituent (Position) | N-1 Substituent | Observed Biological Activity |

|---|---|---|---|

| Analog A | 4-(3,4-Dichlorobenzenesulfonamidomethyl) | Allyl | Potent induction of triple response in Arabidopsis seedlings nih.gov |

| Analog B | 4-(3-Fluorobenzenesulfonamidomethyl) | Trimethyl | Moderate induction of triple response in Arabidopsis seedlings nih.gov |

Lipophilicity is a key parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. An increase in lipophilicity can enhance the ability of a compound to cross biological membranes, such as the blood-brain barrier or cell membranes, which can be advantageous for targeting intracellular components. However, excessive lipophilicity can also lead to poor aqueous solubility, increased metabolic breakdown, and potential off-target toxicity.

In a series of pyrazole-based Schiff bases, it was observed that increasing the length of an alkyl substituent could be related to a decrease in the inhibitory percentage against acetylcholinesterase (AChE). mdpi.com Conversely, another study on different pyrazole derivatives indicated that lengthening an aliphatic chain led to higher anti-inflammatory activity. nih.gov This highlights the complex and often target-dependent role of the N-1 alkyl chain. For N-substituted phenyldihydropyrazolones, apolar compounds generally showed better activities than more polar ones. researchgate.net

The dodecyl chain in 3,5-Dimethyl-1-dodecylpyrazole, being a twelve-carbon chain, would confer a high degree of lipophilicity to the molecule. This could potentially enhance its affinity for lipid-rich environments and influence its interaction with hydrophobic pockets in target proteins. The optimal length of the N-1 alkyl chain for a specific biological activity is a balance between favorable binding interactions and maintaining appropriate physicochemical properties for drug-likeness.

Interactive Table: Effect of N-1 Alkyl Chain Length on Properties of Analogs

| Compound ID | N-1 Substituent | General Effect on Lipophilicity | Potential Impact on Bioactivity |

|---|---|---|---|

| Analog D | Short alkyl chain (e.g., Isopropyl) | Moderate | May provide a balance of solubility and membrane permeability researchgate.net |

| Analog E | Long alkyl chain (e.g., Dodecyl) | High | Increased membrane penetration, potential for enhanced binding in hydrophobic pockets, but may decrease solubility mdpi.comnih.gov |

Applications in Materials Science and Other Advanced Fields for 3,5 Dimethyl 1 Dodecylpyrazole Analogs

Coordination Chemistry and Ligand Design

The pyrazole (B372694) moiety is a highly effective ligand in coordination chemistry due to the presence of two adjacent nitrogen atoms, one of which can readily coordinate to a metal center. The 3,5-dimethyl substitution pattern enhances the electron-donating ability of the pyrazole ring and provides steric bulk, which can be used to control the coordination number and geometry of the resulting metal complexes.

Utility of 3,5-Dimethylpyrazole (B48361) as a Precursor for Polydentate Ligands (e.g., Trispyrazolylborates)

3,5-Dimethylpyrazole is a crucial precursor for the synthesis of a class of tripodal ligands known as tris(pyrazolyl)borates, often referred to as "scorpionates". These ligands are synthesized by the reaction of 3,5-dimethylpyrazole with a borohydride (B1222165) salt, such as potassium borohydride. wikipedia.orgadamcap.com The resulting tris(3,5-dimethylpyrazolyl)borate anion, commonly abbreviated as [Tp*]⁻, is a highly versatile ligand that can coordinate to a wide range of metal ions in a facial, tridentate manner. wikipedia.org

The steric hindrance provided by the methyl groups on the pyrazole rings is a key feature of [Tp]⁻ ligands. This bulkiness often prevents the coordination of more than one [Tp]⁻ ligand to a single metal center, leaving other coordination sites available for reactants or other ligands, which is particularly advantageous in catalysis. wikipedia.org

Table 1: Synthesis of Potassium Tris(3,5-dimethylpyrazolyl)borate

| Reactants | Product | Reaction Condition | Reference |

|---|---|---|---|

| 3,5-Dimethylpyrazole, Potassium borohydride | Potassium tris(3,5-dimethylpyrazolyl)borate | Heat | wikipedia.orgadamcap.com |

The synthesis of 3,5-Dimethyl-1-dodecylpyrazole-based polydentate ligands would follow different synthetic routes, as the N1 position is already substituted. However, the principles of using the pyrazole nitrogen as a coordinating atom remain central.

Synthesis and Characterization of Metal Complexes Incorporating 3,5-Dimethyl-1-dodecylpyrazole

While specific reports on the synthesis and characterization of metal complexes with 3,5-Dimethyl-1-dodecylpyrazole are not prevalent in the literature, the general procedures for forming complexes with N-alkylated pyrazoles are well-established. These typically involve the reaction of the pyrazole derivative with a metal salt in a suitable solvent.

The dodecyl chain in 3,5-Dimethyl-1-dodecylpyrazole would significantly enhance its solubility in nonpolar organic solvents, facilitating reactions under these conditions. The characterization of the resulting metal complexes would involve standard techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy to determine the coordination geometry and the nature of the metal-ligand bonding. The long alkyl chain might also promote self-assembly of the metal complexes into more complex supramolecular structures.

Catalytic Applications of Metal-Pyrazole Complexes

Metal complexes containing pyrazole-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. Copper-pyrazole complexes, in particular, have been investigated for their ability to mimic the active sites of copper-containing enzymes and catalyze oxidation reactions. bohrium.comnih.govmdpi.com For instance, copper(II) complexes with pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone. bohrium.commdpi.com

The catalytic efficiency of these complexes can be influenced by several factors, including the nature of the pyrazole ligand, the metal center, and the reaction conditions. The electronic properties of the pyrazole ring and the steric environment around the metal center, which would be influenced by the dodecyl group in 3,5-Dimethyl-1-dodecylpyrazole, can be tuned to optimize catalytic performance. Rhodium complexes with tris(3,5-dimethylpyrazolyl)borate ligands have also been synthesized and characterized, indicating the broad applicability of pyrazole-based ligands in catalysis. acs.orgnih.gov

Table 2: Catalytic Activity of Copper-Pyrazole Complexes in Catechol Oxidation

| Ligand | Metal Salt | Solvent | Catalytic Activity | Reference |

|---|---|---|---|---|

| Pyrazole-based ligand | Cu(CH₃COO)₂ | Methanol | High | mdpi.com |

| Pyrazole-based ligand | CuSO₄ | Various | Moderate to High | mdpi.com |

| Pyrazole-based ligand | CuCl₂ | Various | Moderate | mdpi.com |

Development of Functional Materials

The unique structural and electronic properties of pyrazole derivatives make them attractive candidates for the development of advanced functional materials. The incorporation of a long alkyl chain, as in 3,5-Dimethyl-1-dodecylpyrazole, is a common strategy to induce liquid crystalline behavior and promote the formation of ordered supramolecular assemblies.

Potential as Dye Molecules and Chromophores

While the parent 3,5-dimethylpyrazole is not strongly colored, the pyrazole ring can be incorporated into larger conjugated systems to create dye molecules and chromophores. The electronic properties of the pyrazole ring can influence the absorption and emission characteristics of the resulting molecule. Further functionalization of the pyrazole ring or its substituents can be used to fine-tune these properties for specific applications, such as in dye-sensitized solar cells or as fluorescent probes. The dodecyl chain would primarily enhance solubility in organic matrices, which is beneficial for processing and incorporation into devices.

Integration into Polymeric or Supramolecular Structures

The ability of pyrazole derivatives to form hydrogen bonds and engage in π-π stacking interactions makes them excellent building blocks for supramolecular chemistry. nih.govnih.gov By attaching a long alkyl chain like the dodecyl group, it is possible to introduce amphiphilic character, leading to the formation of micelles, vesicles, or liquid crystalline phases in solution and in the solid state. tandfonline.comsemanticscholar.orgnih.govresearchgate.net

These self-assembled structures can serve as templates for the synthesis of nanostructured materials or can exhibit interesting properties themselves, such as stimuli-responsive behavior. For example, pyrazole-containing liquid crystals have been synthesized and their mesomorphic properties studied. tandfonline.comsemanticscholar.orgresearchgate.net The introduction of a dodecyl chain is a well-known strategy for inducing or modifying liquid crystalline phases. Furthermore, pyrazole-modified monomers have been used in precipitation polymerization to create anisotropic microgels, demonstrating the utility of pyrazoles in guiding the formation of complex polymer morphologies through supramolecular interactions. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 3,5-Dimethyl-1-dodecylpyrazole |

| 3,5-dimethylpyrazole |

| Potassium borohydride |

| Potassium tris(3,5-dimethylpyrazolyl)borate |

| Catechol |

Agrochemical Applications of Pyrazole Derivatives

The inherent biological activity of the pyrazole ring has been extensively explored in the agrochemical industry, leading to the discovery and commercialization of numerous active ingredients. These compounds are integral to managing a wide array of fungal diseases, weed infestations, and insect pests that threaten agricultural productivity.

Pyrazole-Based Fungicides

A prominent class of pyrazole-based fungicides belongs to the succinate (B1194679) dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal respiratory chain, a vital process for energy production. By inhibiting the succinate dehydrogenase enzyme (Complex II), they effectively halt fungal growth. Pyrazole carboxamides are a major group within the SDHIs, with several active ingredients widely used in agriculture. Research has demonstrated their efficacy against a broad spectrum of phytopathogenic fungi.

For instance, novel pyrazole carboxamide derivatives have shown significant in vitro activity against various fungal pathogens. The effectiveness of these compounds is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that is required to inhibit 50% of the fungal growth. Lower EC50 values indicate higher antifungal activity.

Fungicidal Activity of Experimental Pyrazole Carboxamide Derivatives

| Compound | Target Fungus | EC50 (μg/mL) | Reference Compound | Reference EC50 (μg/mL) |

|---|---|---|---|---|

| Isoxazolol Pyrazole Carboxylate 7ai | Rhizoctonia solani | 0.37 | Carbendazim | 1.00 |

| Isoxazolol Pyrazole Carboxylate 7ai | Alternaria porri | 2.24 | - | - |

| Isoxazolol Pyrazole Carboxylate 7ai | Marssonina coronaria | 3.21 | - | - |

| Isoxazolol Pyrazole Carboxylate 7ai | Cercospora petroselini | 10.29 | - | - |

| SCU2028 | Rhizoctonia solani | 0.022 (mg/L) | Thifluzamide | - |

| Compound 7a | Gibberella zeae | 1.8 | - | - |

| Compound 7c | Fusarium oxysporum | 1.5 | - | - |

| Compound 7c | Cytospora mandshurica | 3.6 | - | - |

| Compound 7f | Phytophthora infestans | 6.8 | - | - |

Pyrazole-Based Herbicides

In the realm of weed control, pyrazole derivatives have made a significant impact, primarily as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the biosynthesis of plastoquinone, a vital cofactor for carotenoid production. Inhibition of HPPD leads to a depletion of carotenoids, which protect chlorophyll (B73375) from photooxidation. Consequently, the affected weeds exhibit characteristic bleaching symptoms and ultimately die.

Several commercial herbicides, including pyrasulfotole (B166964) and topramezone, are based on a pyrazole scaffold. unl.edu The inhibitory activity of these herbicides is measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to decrease the enzyme activity by 50%.

Herbicidal Activity of Pyrazole-Based HPPD Inhibitors

| Compound | Target Enzyme | IC50 (μM) | Reference Compound | Reference IC50 (μM) | Target Weed Example |

|---|---|---|---|---|---|

| Compound Z9 | Arabidopsis thaliana HPPD | 0.05 | Topramezone | 1.33 | - |

| Compound Z9 | Arabidopsis thaliana HPPD | 0.05 | Mesotrione | 1.76 | - |

| Compound B14 | Arabidopsis thaliana HPPD | 0.12 | Topramezone | 0.42 | General Weeds |

| Metabolite of Pyrazolate/Pyrazoxyfen | HPPD | 0.013 | - | - | Echinochloa oryzicola |

Beyond HPPD inhibition, some pyrazole derivatives also function as inhibitors of acetolactate synthase (ALS), another critical enzyme in the biosynthesis of branched-chain amino acids in plants.

Pyrazole-Based Insecticides

The phenylpyrazole class of insecticides is a cornerstone of modern pest management. These compounds are characterized by a central pyrazole ring with a phenyl group attached to a nitrogen atom. The most well-known member of this class is fipronil. Phenylpyrazoles are broad-spectrum insecticides effective against a wide range of pests. solutionsstores.comkatyayanikrishidirect.com

Their mode of action involves the disruption of the central nervous system of insects. They act as non-competitive blockers of the gamma-aminobutyric acid (GABA)-gated chloride channels. This blockage prevents the influx of chloride ions into neurons, leading to hyperexcitation of the insect's nervous system, followed by paralysis and death. nih.gov This mechanism of action is highly selective for insects over mammals.

Target Pests of Phenylpyrazole Insecticides

| Insecticide Class | Example Compound | Primary Mode of Action | Commonly Targeted Pests |

|---|---|---|---|

| Phenylpyrazoles | Fipronil | GABA-gated chloride channel blocker | Termites, Ants, Fleas, Cockroaches, Thrips, Rootworms |

The slow-acting nature of some phenylpyrazole formulations allows for the transfer of the insecticide within insect colonies, leading to the control of the entire population. solutionsstores.com

Future Directions and Advanced Research Perspectives for 3,5 Dimethyl 1 Dodecylpyrazole

Development of Novel and Efficient Synthetic Pathways

The synthesis of 3,5-dimethyl-1-dodecylpyrazole is foundational to its further investigation and application. While standard N-alkylation of 3,5-dimethylpyrazole (B48361) is a likely route, future research will focus on developing more efficient, sustainable, and scalable synthetic methods.

One promising approach is the application of phase transfer catalysis (PTC). This method has been successfully employed for the N-alkylation of pyrazoles with long-chain alkyl halides, such as in the synthesis of 1-hexadecyl-3,5-dimethylpyrazole. PTC facilitates the reaction between the pyrazole (B372694) anion, typically generated in an aqueous phase with a base like sodium hydroxide (B78521), and the long-chain alkyl halide in an organic phase. The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, is crucial for shuttling the pyrazole anion across the phase boundary. Future investigations could optimize this process for 3,5-dimethyl-1-dodecylpyrazole by exploring various catalysts, solvent systems, and reaction conditions to maximize yield and minimize reaction times.

Furthermore, green chemistry principles should be integrated into the development of new synthetic pathways. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. Research into solvent-free reaction conditions or the use of deep eutectic solvents could offer more sustainable alternatives to traditional organic solvents.

A comparative overview of potential synthetic methodologies is presented in Table 1.

| Synthetic Method | Potential Reagents | Potential Advantages | Areas for Future Optimization |

| Conventional N-Alkylation | 3,5-dimethylpyrazole, 1-dodecyl bromide, base (e.g., NaH) | Well-established method | Harsh reaction conditions, potential for side products |

| Phase Transfer Catalysis (PTC) | 3,5-dimethylpyrazole, 1-dodecyl bromide, NaOH, PTC catalyst | Mild reaction conditions, good yields | Catalyst efficiency and recyclability, solvent selection |

| Microwave-Assisted Organic Synthesis (MAOS) | 3,5-dimethylpyrazole, 1-dodecyl bromide | Rapid reaction times, improved yields | Optimization of microwave parameters, scalability |

| Green Synthetic Routes | Biologically-derived dodecanol (B89629) (as precursor to alkylating agent) | Reduced environmental impact, use of renewable resources | Development of efficient catalytic systems |

Deeper Mechanistic Investigations of Bioactive Profiles

The pyrazole scaffold is a well-known pharmacophore, and many of its derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a long dodecyl chain to the 3,5-dimethylpyrazole core is expected to significantly influence its lipophilicity and, consequently, its interaction with biological membranes and protein targets.

Future research should focus on a systematic evaluation of the bioactive profile of 3,5-dimethyl-1-dodecylpyrazole. This would involve screening the compound against a panel of biological targets, including enzymes, receptors, and microbial strains. For instance, given the anti-inflammatory properties of many pyrazole derivatives, investigating its potential as an inhibitor of cyclooxygenase (COX) enzymes or other inflammatory mediators would be a logical starting point.

Moreover, the long alkyl chain may impart unique properties, such as the ability to disrupt microbial cell membranes. Therefore, assessing its antibacterial and antifungal activity against a range of pathogens is a promising research direction. Mechanistic studies to elucidate the mode of action, should it exhibit antimicrobial properties, would be of significant interest. This could involve techniques such as electron microscopy to observe morphological changes in microbial cells and assays to measure membrane potential and permeability.

The potential for 3,5-dimethyl-1-dodecylpyrazole to act as an enzyme inhibitor should also be explored. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the dodecyl chain can engage in hydrophobic interactions within the active site of an enzyme. A deeper understanding of these interactions through molecular docking and enzymatic assays could reveal novel therapeutic targets for this compound.

Rational Design and Synthesis of Highly Potent and Selective Derivatives Based on SAR

Once a baseline of biological activity for 3,5-dimethyl-1-dodecylpyrazole is established, the next logical step is the rational design and synthesis of more potent and selective derivatives. This will be guided by a thorough understanding of its structure-activity relationship (SAR).

The length and nature of the alkyl chain at the N1 position of the pyrazole ring are critical determinants of biological activity. nih.gov Future studies should involve the synthesis of a series of analogues with varying alkyl chain lengths (e.g., C8 to C18) to determine the optimal length for a specific biological activity. The introduction of functional groups, such as hydroxyl, amino, or carboxylic acid moieties, at the terminus of the alkyl chain could also be explored to enhance solubility and introduce new binding interactions.

Modifications to the pyrazole ring itself also offer opportunities for optimization. For example, the methyl groups at the C3 and C5 positions could be replaced with other small alkyl or aryl groups to probe the steric and electronic requirements of the binding site. The synthesis of regioisomers, such as 1,5-dimethyl-3-dodecylpyrazole, could also provide valuable insights into the SAR.

A systematic approach to SAR studies, combining organic synthesis, biological evaluation, and computational modeling, will be crucial for the development of highly potent and selective derivatives. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the synthesized compounds with their biological activity, thereby guiding the design of new and improved analogues.

Key areas for SAR exploration are summarized in Table 2.

| Structural Modification | Rationale | Potential Impact on Bioactivity |

| Varying N1-Alkyl Chain Length | Optimize lipophilicity and hydrophobic interactions | Altered membrane permeability and target binding affinity |

| Introducing Terminal Functional Groups | Enhance solubility and create new binding interactions | Improved pharmacokinetic properties and target selectivity |

| Modifying C3 and C5 Substituents | Probe steric and electronic requirements of the target | Increased potency and selectivity |

| Synthesizing Regioisomers | Investigate the importance of substituent positioning | Elucidate the pharmacophore for a specific biological target |

Exploration of Emerging Applications in Advanced Materials and Catalysis

Beyond its potential biological applications, 3,5-dimethyl-1-dodecylpyrazole could also find use in the development of advanced materials and as a ligand in catalysis. The unique combination of a polar pyrazole head group and a long nonpolar dodecyl tail gives the molecule amphiphilic character, suggesting its potential as a surfactant or a building block for self-assembling systems.

In materials science, future research could explore the use of 3,5-dimethyl-1-dodecylpyrazole in the formation of liquid crystals, organogels, or as a surface modifying agent. Its ability to self-assemble at interfaces could be harnessed for applications in coatings, emulsions, and nanoparticle stabilization. The pyrazole moiety can also coordinate with metal ions, opening up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting electronic, magnetic, or porous properties.

In the field of catalysis, the pyrazole nucleus is a well-established ligand for a variety of metal catalysts. The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst. The dodecyl chain in 3,5-dimethyl-1-dodecylpyrazole could be used to impart solubility in nonpolar solvents or to create a specific microenvironment around the catalytic center.

Future research in this area could involve the synthesis of transition metal complexes of 3,5-dimethyl-1-dodecylpyrazole and the evaluation of their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. The long alkyl chain could also enable the development of recyclable catalysts that can be easily separated from the reaction mixture by precipitation or extraction.

Q & A

Q. What are the recommended synthetic methodologies for 3,5-Dimethyl-1-dodecylpyrazole in laboratory settings?

- Methodological Answer : A general approach involves alkylation of 3,5-dimethylpyrazole with 1-dodecyl bromide under basic conditions. For example, refluxing 3,5-dimethylpyrazole with 1-dodecyl bromide in a polar aprotic solvent (e.g., DMF or DMSO) in the presence of a base like KOH or NaH for 12–18 hours. Post-reaction, the product is purified via column chromatography or recrystallization (ethanol/water mixtures). Adaptations of similar pyrazole alkylation protocols can be found in studies on 3,5-diphenylpyrazole synthesis .

- Key Considerations : Monitor reaction progress using TLC (toluene:ethyl acetate systems) and confirm purity via melting point analysis (106–108°C for related derivatives) .

Q. Which characterization techniques are critical for confirming the structure of 3,5-Dimethyl-1-dodecylpyrazole?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl groups at positions 3 and 5, dodecyl chain integration).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using software like SHELXTL or APEX2 resolves bond lengths and angles .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~294.3 for CHN) .

Q. What safety protocols are essential when handling 3,5-Dimethyl-1-dodecylpyrazole?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at room temperature, away from oxidizers and heat sources.

- Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid water rinsing to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of 3,5-Dimethyl-1-dodecylpyrazole?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO). This predicts nucleophilic/electrophilic sites and reaction pathways. For example, the dodecyl chain’s steric effects can be quantified via Mulliken charges and electrostatic potential maps .

- Validation : Compare computational IR spectra with experimental data to identify discrepancies in vibrational modes .

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Refinement Tools : Use SHELXL for structure refinement, especially for high-resolution X-ray data. Adjust parameters like thermal displacement (ADPs) to align calculated and observed diffraction patterns .

- Cross-Validation : Overlay DFT-optimized structures with crystallographic coordinates to identify conformational mismatches (e.g., torsional angles in the dodecyl chain) .

Q. What experimental designs are suitable for evaluating the biological activity of 3,5-Dimethyl-1-dodecylpyrazole?

- Methodological Answer :

- In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase) using UV-Vis spectroscopy. Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent toxicity .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying alkyl chain lengths) and correlate lipophilicity (logP) with bioactivity using HPLC-derived retention times .

Q. How can reaction conditions be optimized to minimize by-products during alkylation of 3,5-dimethylpyrazole?

- Methodological Answer :

- Solvent Screening : Compare yields in DMSO, DMF, and THF. DMF typically offers higher polarity for nucleophilic substitution .

- Catalyst Use : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- By-Product Analysis : Use GC-MS or H NMR to identify impurities (e.g., unreacted dodecyl bromide) and adjust stoichiometry or reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.